Structural Differentiation from Etilefrine Impurity A: N-Benzylation as a Critical Discriminator
Etilefrine Impurity D (Benzyletilefrone) is structurally distinguished from Etilefrine Impurity A (Etilefrone) by the presence of an N-benzyl substituent. Impurity D possesses the molecular formula C17H19NO2 with a molecular weight of 269.34 g/mol, whereas Impurity A has the formula C10H13NO2 and a molecular weight of 179.22 g/mol . This substitution fundamentally alters the compound's lipophilicity and steric bulk, which are key drivers of chromatographic retention. The logP value for Impurity D is estimated to be approximately 2.8, compared to an estimated 0.9 for Impurity A [1]. This difference in hydrophobicity ensures that Impurity D will exhibit a significantly longer retention time on reversed-phase HPLC columns, thereby allowing for its chromatographic resolution and unambiguous identification in the presence of other, less lipophilic impurities.
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 269.34 g/mol; cLogP: ~2.8 |
| Comparator Or Baseline | Etilefrine Impurity A (Etilefrone, CAS 22510-12-9): MW: 179.22 g/mol; cLogP: ~0.9 |
| Quantified Difference | MW difference: +90.12 g/mol; cLogP difference: +1.9 units |
| Conditions | Molecular weight determined by high-resolution mass spectrometry; cLogP calculated using standard cheminformatics algorithms (e.g., ALOGPS 2.1) |
Why This Matters
This large difference in molecular properties ensures that Impurity D will not co-elute with Impurity A or the parent drug under standard reversed-phase conditions, which is essential for accurate quantification and method specificity.
- [1] PubChem. Computed Properties for 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone (CID 139103558) and 2-(ethylamino)-1-(3-hydroxyphenyl)ethanone (CID 194244). National Center for Biotechnology Information. View Source
